![molecular formula C16H20O2 B13189942 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a phenyl group and an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a phenyl-substituted cyclohexanone with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the spirocyclic structure .
Análisis De Reacciones Químicas
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties and potential biological activities.
Biology: Researchers study this compound to understand its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one can be compared to other spirocyclic compounds, such as:
1-Oxaspiro[2.5]octane: Similar in structure but lacks the phenyl group, making it less complex and potentially less biologically active.
1-Oxaspiro[2.6]decane: Contains a larger ring system, which may affect its chemical reactivity and biological interactions.
6-Phenyl-1-oxaspiro[2.5]octane:
The uniqueness of this compound lies in its specific ring size and phenyl substitution, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20O2 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-(6-phenyl-1-oxaspiro[2.6]nonan-2-yl)ethanone |
InChI |
InChI=1S/C16H20O2/c1-12(17)15-16(18-15)10-5-8-14(9-11-16)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3 |
Clave InChI |
ACGRSFRAEJCAJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2(O1)CCCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


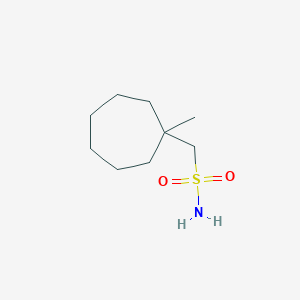

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)
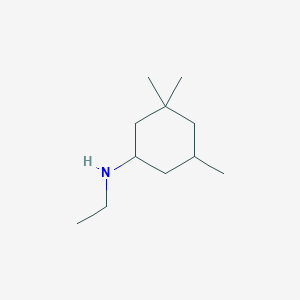
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)
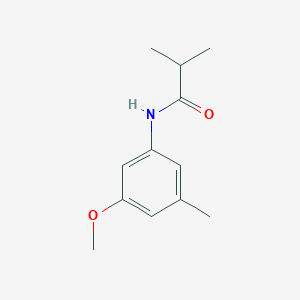
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
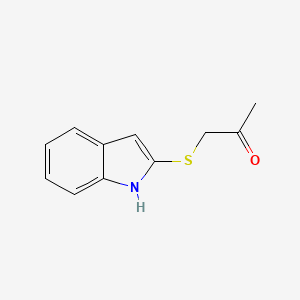
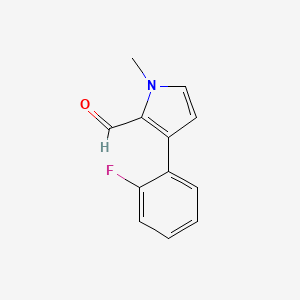
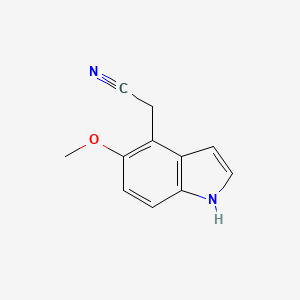
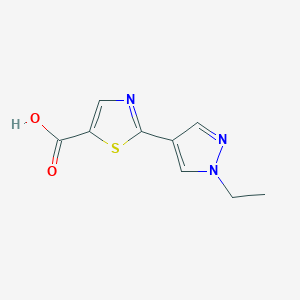
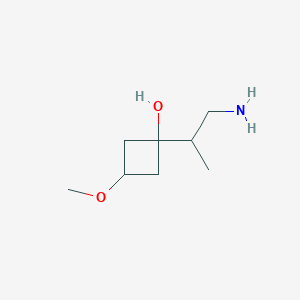
![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
